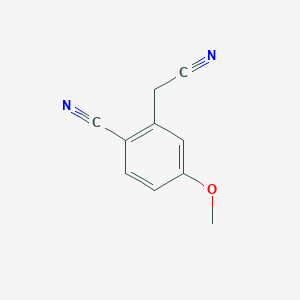

2-(Cyanomethyl)-4-methoxybenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

28970-92-5 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-(cyanomethyl)-4-methoxybenzonitrile |

InChI |

InChI=1S/C10H8N2O/c1-13-10-3-2-9(7-12)8(6-10)4-5-11/h2-3,6H,4H2,1H3 |

InChI Key |

INEGVASWXOSBGG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)CC#N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 Cyanomethyl 4 Methoxybenzonitrile

Reactivity of the Nitrile Group

The two nitrile groups in 2-(cyanomethyl)-4-methoxybenzonitrile, one directly attached to the aromatic ring and the other on the methyl substituent, are key centers for chemical transformations. Their reactivity is influenced by their electronic environment, with the aromatic nitrile being affected by the methoxy (B1213986) group and the cyanomethyl group, and the aliphatic nitrile being influenced by the substituted benzyl (B1604629) moiety.

Hydrolysis to Amides and Subsequent Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that can proceed under either acidic or basic conditions to yield amides and, upon further reaction, carboxylic acids. This process involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile group.

While specific studies on the hydrolysis of this compound are not extensively documented, the general mechanism for nitrile hydrolysis is well-established. The reaction would likely proceed stepwise, with the potential for selective hydrolysis of one nitrile group over the other under carefully controlled conditions. The aromatic nitrile is generally less reactive than the aliphatic nitrile due to the resonance delocalization of the benzene (B151609) ring.

Table 1: Plausible Products of this compound Hydrolysis

| Reactant | Product |

|---|---|

| This compound | 2-(Carbamoylmethyl)-4-methoxybenzonitrile |

| This compound | 2-(Cyanomethyl)-4-methoxybenzamide |

| This compound | 2-(Carboxymethyl)-4-methoxybenzonitrile |

| This compound | 2-(Cyanomethyl)-4-methoxybenzoic acid |

| This compound | 2-(Carbamoylmethyl)-4-methoxybenzamide |

Reduction to Amines and Aldehydes

The reduction of nitriles offers a versatile route to primary amines and aldehydes. Catalytic hydrogenation or the use of chemical reducing agents like lithium aluminum hydride (LiAlH₄) can convert nitriles to amines. Partial reduction to aldehydes can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H).

For this compound, complete reduction would yield the corresponding diamine, 2-(2-aminoethyl)-4-methoxybenzylamine. Selective reduction of one nitrile group would be a synthetic challenge, potentially achievable by exploiting the differential reactivity of the aromatic versus the aliphatic nitrile. Partial reduction could theoretically yield mono- or dialdehydes, though such transformations often require precise control of reaction conditions to avoid over-reduction.

Table 2: Potential Reduction Products of this compound

| Reagent | Product |

|---|---|

| H₂, Catalyst or LiAlH₄ | 2-(2-Aminoethyl)-4-methoxybenzylamine |

| DIBAL-H (controlled) | 2-(Cyanomethyl)-4-methoxybenzaldehyde |

Cycloaddition Reactions (e.g., [2+2+2] with alkynes, [3+2] with azides, [4+2] with dienes)

Nitriles can participate in various cycloaddition reactions, serving as a two-atom component (in terms of the C≡N triple bond). These reactions are powerful methods for the construction of heterocyclic rings.

[2+2+2] Cycloaddition: In the presence of a suitable transition metal catalyst, nitriles can undergo cycloaddition with two molecules of an alkyne to form substituted pyridines.

[3+2] Cycloaddition: The reaction of nitriles with azides can lead to the formation of tetrazoles. This is a well-known "click" reaction that is often catalyzed by metal salts.

[4+2] Cycloaddition (Diels-Alder Reaction): Nitriles can act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. They react with conjugated dienes to form six-membered nitrogen-containing heterocycles.

While no specific examples involving this compound are documented, its nitrile groups would be expected to undergo these cycloaddition reactions under appropriate conditions, leading to complex heterocyclic structures.

Insertion Reactions (e.g., Inter- or Intramolecular Alkyne Insertion)

Transition metal-catalyzed insertion of unsaturated molecules into the C-CN bond of nitriles is a known transformation. For instance, the insertion of an alkyne into the C-CN bond can lead to the formation of substituted quinolines or other nitrogen-containing heterocycles, particularly in an intramolecular fashion. The feasibility of such reactions with this compound would depend on the specific catalyst system and reaction conditions employed.

Reactivity of the Cyanomethyl Group (α-Carbon Reactivity)

α-C-H Activation and Functionalization

The methylene (B1212753) protons of the cyanomethyl group (-CH₂CN) are acidic due to the electron-withdrawing nature of the adjacent cyano group. This allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in a variety of reactions, enabling the functionalization of the α-carbon.

This reactivity is a cornerstone of C-C bond formation in organic synthesis. For this compound, the generation of the α-carbanion would allow for reactions such as alkylation, acylation, and condensation with carbonyl compounds (e.g., Knoevenagel condensation). These transformations would lead to the introduction of various substituents at the carbon atom situated between the aromatic ring and the cyano group, providing a pathway to a diverse range of derivatives.

Table 3: Potential α-Carbon Functionalization Reactions

| Reagent | Reaction Type | Product Type |

|---|---|---|

| Base, then Alkyl Halide | Alkylation | α-Substituted nitrile |

| Base, then Acyl Chloride | Acylation | β-Ketonitrile |

Anionic Chemistry of the α-Carbon in Nitriles

The hydrogen atoms on the carbon alpha (α) to a nitrile group, such as the methylene (-CH₂-) protons in this compound, exhibit significant acidity. This increased acidity is due to the strong electron-withdrawing nature of the cyano group (-C≡N), which stabilizes the resulting carbanion (nitrile anion) through inductive effects and resonance. libretexts.org The formation of this stabilized anion is a cornerstone of nitrile chemistry, enabling it to serve as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. libretexts.org

Once generated by a suitable base (e.g., alkali metal hydrides, alkoxides, or amides), the α-carbanion of a benzylic nitrile can participate in several key transformations, including alkylation and condensation reactions. acs.orgacs.org For instance, in a process analogous to the behavior of other benzylic nitriles, the anion of this compound could be expected to react with alkyl halides in Sₙ2 reactions to introduce alkyl substituents at the α-position.

While specific studies on the α-anionic chemistry of this compound are not prevalent in the literature, the principles are well-established. For example, palladium-catalyzed difunctionalization reactions have been used to synthesize 2-cyanomethyl indane derivatives from alkyl nitriles and 2-allylphenyl triflates. This transformation proceeds via the generation of a nitrile-stabilized anion, which then participates in the catalytic cycle. nih.gov

Table 1: Representative Conditions for α-Alkylation of Benzylic Nitriles This table presents data for a model reaction and not specifically for this compound.

| Catalyst System | Base | Reactant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| (iPr2NNN)CoCl2 (0.5 mol %) | KOtBu (30 mol %) | Benzyl alcohol | Toluene | 99 | acs.org |

| BrettPhosPd(allyl)(Cl) | Cs2CO3 | 2-Allylphenyl triflate | Dioxane | 47 (for ethyl cyanoacetate) | nih.gov |

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is a common functional group that can be chemically altered, primarily through cleavage of the methyl C-O bond.

The conversion of an aryl methyl ether to a phenol, known as O-demethylation, is a fundamental transformation in organic synthesis. This reaction is often challenging due to the stability of the ether linkage and can require harsh conditions. orgsyn.org Classical reagents for this purpose include strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). orgsyn.orgresearchgate.net The reaction with BBr₃ proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. orgsyn.org

Recent advancements have focused on developing milder and more selective demethylation protocols. While the specific photoinduced nickel-catalyzed O-demethylation of this compound has not been detailed, related nickel-catalyzed methodologies for C-N bond activation and demethylation have been reported. For instance, a photoinduced nickel-catalyzed method for the selective N-demethylation of trialkylamines has been developed, utilizing C(sp²)-bromides as hydrogen-atom transfer (HAT) reagents. nih.gov This highlights the potential of nickel catalysis in C-heteroatom bond cleavage under mild, light-mediated conditions, suggesting a possible future direction for O-demethylation research.

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers This table provides general reagents and not specific results for this compound.

| Reagent | Typical Conditions | Mechanism Type |

|---|---|---|

| Boron Tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), often at low temperature | Lewis Acid-Mediated |

| Hydrobromic Acid (HBr) | Aqueous or in acetic acid, reflux | Brønsted Acid-Mediated |

| Lithium Chloride (LiCl) | High-boiling solvent (e.g., DMF, NMP) | Nucleophilic Demethylation |

Reactivity of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. oneonta.edu The outcome of such reactions on a substituted ring depends on the electronic nature of the substituents already present. uci.edulibretexts.org In this compound, the substituents present a conflicting directive influence.

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org

Nitrile Group (-CN): This is a strongly deactivating group and a meta-director because of its powerful electron-withdrawing inductive and resonance effects. uci.edu

Cyanomethyl Group (-CH₂CN): The methylene group is weakly activating and ortho, para-directing, while the distal nitrile group is deactivating.

The position of electrophilic attack will be determined by the net effect of these groups. The powerful activating and ortho, para-directing effect of the methoxy group at position 4 will direct incoming electrophiles to the positions ortho to it (positions 3 and 5). The nitrile group at position 1 will direct to position 5 (meta to itself). The cyanomethyl group at position 2 will direct to positions 4 and 6 (para and ortho, respectively).

Considering these combined effects:

Position 3: Activated by the methoxy group, but sterically hindered by the adjacent cyanomethyl group.

Position 5: Strongly activated by the methoxy group (ortho) and also the target of the meta-directing nitrile group. This position is the most likely site for electrophilic attack.

Position 6: Weakly activated by the cyanomethyl group.

Therefore, electrophilic C-H functionalization reactions like halogenation or Friedel-Crafts arylation are expected to occur predominantly at the C-5 position.

Radical cascade reactions have become a powerful tool for rapidly building molecular complexity. rsc.org These reactions involve a sequence of intramolecular and/or intermolecular radical steps to form multiple bonds in a single operation. The nitrile functional group can act as a radical acceptor in such cascades, providing a route to various carbocyclic and heterocyclic structures. rsc.org

While radical cascade strategies involving this compound as a starting material are not explicitly documented, its structural motifs could be incorporated into such synthetic designs. For example, a radical could be generated elsewhere in a molecule designed to cyclize onto one of the nitrile groups or the aromatic ring. Alternatively, the cyanomethyl group itself can be a source of the cyanomethyl radical (•CH₂CN) or a target for radical addition. nih.govresearchgate.net Methodologies for the cyanomethylation of aryl radicals have been developed, suggesting that a radical generated on the aromatic ring could potentially be trapped to form an arylacetonitrile derivative. rsc.org

Mechanistic Investigations of Transformations Involving 2 Cyanomethyl 4 Methoxybenzonitrile

Elucidation of Reaction Pathways for Nitrile Conversions

The conversion of nitrile groups is a fundamental transformation in organic synthesis. For a molecule like 2-(Cyanomethyl)-4-methoxybenzonitrile, which possesses both an aromatic (benzonitrile) and an aliphatic (cyanomethyl) nitrile, different reaction pathways could be anticipated.

Typically, nitrile hydrolysis occurs under acidic or basic conditions to yield carboxylic acids. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate. chemistrysteps.comyoutube.com

Acid-Catalyzed Hydrolysis : The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis : This pathway begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. The amide can then be further hydrolyzed under basic conditions to form a carboxylate salt and ammonia (B1221849). libretexts.orgyoutube.com

While these general mechanisms are well-understood, specific kinetic or mechanistic studies detailing the selective or stepwise hydrolysis of the two distinct nitrile groups in this compound are not described in the reviewed literature. The relative reactivity of the aryl versus the alkyl nitrile would depend on steric and electronic factors that require dedicated experimental study.

Understanding α-C-H Activation Mechanisms

The cyanomethyl group (-CH₂CN) in this compound features α-C-H bonds that are acidic and thus susceptible to activation. The activation of such C(sp³)–H bonds adjacent to a nitrile is a valuable strategy for forming new carbon-carbon bonds. semanticscholar.org

Mechanisms for α-C-H activation often involve:

Deprotonation : In the presence of a suitable base, the α-proton can be removed to form a resonance-stabilized carbanion (an enolate equivalent). This nucleophilic intermediate can then react with various electrophiles.

Transition Metal-Catalyzed C-H Activation : This is a prominent area of research where a transition metal, often palladium, inserts into a C-H bond. semanticscholar.orgnih.gov For aliphatic amides, this has been achieved using a directing group to guide the catalyst to a specific C(sp³)–H bond. nih.gov The cycle typically involves coordination of the directing group to the metal center, followed by C-H bond cleavage to form a cyclometalated intermediate. This intermediate can then undergo further reactions, such as coupling with another reagent, before reductive elimination regenerates the catalyst and yields the final product. nih.gov

Specific studies applying these principles to this compound, or data on the pKa of its α-protons, are not available in the surveyed literature. Research on similar substrates, however, has demonstrated the feasibility of palladium-catalyzed cyanomethylation of unactivated C(sp³)–H bonds using acetonitrile (B52724), highlighting the potential for such transformations. semanticscholar.org

Catalytic Cycle Analysis in Transition Metal-Mediated Reactions

Transition metal catalysis, particularly with palladium, is a powerful tool for reactions involving aryl nitriles. rsc.orgresearchgate.net While no specific catalytic reactions involving this compound as a substrate were found, one can postulate its participation in common palladium-catalyzed cross-coupling reactions based on its structure.

For example, if the aromatic ring were functionalized with a halide, a typical Suzuki-Miyaura or Heck reaction could occur. A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involves several key steps:

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with an organohalide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. |

| Transmetalation | A second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium complex couple to form a new carbon-carbon bond, yielding the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. |

This table describes a general palladium cross-coupling cycle; specific analysis for this compound is not available.

Detailed analysis of a catalytic cycle, including reaction kinetics, catalyst resting states, and off-cycle species, requires dedicated mechanistic experiments which have not been reported for this specific compound. ru.nl

Probing of Reaction Intermediates through Spectroscopic and Computational Methods

The identification of reaction intermediates is crucial for understanding reaction mechanisms. This is often achieved through a combination of spectroscopic techniques and computational chemistry. researchgate.netnih.gov

Spectroscopic Methods : Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry can be used to detect and characterize transient species. For example, in palladium-catalyzed reactions, it is sometimes possible to observe key intermediates like Pd(II)-alkyl or Pd(II)-alkoxy complexes using electrospray ionization mass spectrometry (ESI-MS). ru.nl

Computational Methods : Density Functional Theory (DFT) and other computational approaches are powerful tools for modeling reaction pathways. researchgate.net They can be used to calculate the energies of reactants, transition states, and intermediates, thereby providing a theoretical model of the reaction mechanism. These studies can help distinguish between proposed pathways and predict the structure of short-lived intermediates that are difficult to observe experimentally. nih.gov

A search of the scientific literature did not yield any spectroscopic or computational studies focused on probing the reaction intermediates of transformations involving this compound.

Catalytic Approaches in the Chemistry of 2 Cyanomethyl 4 Methoxybenzonitrile

Transition Metal Catalysis

Transition metal catalysis provides a powerful toolkit for the manipulation of organic molecules, and 2-(cyanomethyl)-4-methoxybenzonitrile is a substrate amenable to a range of such transformations. The presence of multiple functional groups—a reactive methylene (B1212753), two nitrile moieties, and an aromatic ring—allows for diverse catalytic interventions.

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium in a variety of cross-coupling and bond activation reactions. In the context of molecules like this compound, nickel catalysts are particularly relevant for reactions involving C-CN bond cleavage and decarboxylative couplings.

The activation and cleavage of the typically robust C-CN bond in alkyl cyanides is a challenging yet synthetically valuable transformation. Nickel catalysts have been shown to facilitate such reactions, enabling the use of the cyano group as a leaving group in cross-coupling processes. acs.org For a substrate like this compound, the benzylic C-CN bond is susceptible to oxidative addition to a low-valent nickel(0) species. This process would generate a benzylnickel(II) cyanide intermediate, which can then participate in further reactions. For instance, in the presence of a suitable coupling partner, this intermediate could undergo transmetalation and reductive elimination to form a new C-C bond at the benzylic position. The reactivity in such systems is often promoted by the use of specific ligands and additives that modulate the electronic and steric properties of the nickel center. While direct examples with this compound are not extensively documented, the principles established for other benzylic cyanides suggest its potential as a substrate in nickel-catalyzed decyanative functionalization. acs.org

Nickel-catalyzed decarboxylative cross-coupling reactions provide a powerful method for the formation of C-C bonds by utilizing carboxylic acids as readily available and stable precursors. nih.govnih.govprinceton.edu The cyanomethylation of aryl halides can be achieved using cyanoacetic acid derivatives in the presence of a nickel catalyst. In a hypothetical application to a related system, a cyanoacetic acid precursor could be coupled with an aryl halide. The mechanism is believed to involve the oxidative addition of the aryl halide to a Ni(0) complex, followed by decarboxylation of the cyanoacetate (B8463686) salt and subsequent transmetalation to form an aryl(cyanomethyl)nickel(II) intermediate. Reductive elimination then yields the desired cyanomethylated arene. This strategy could be conceptually applied to synthesize analogs of this compound or to further functionalize related structures. The reaction often requires a photoredox co-catalyst to facilitate the decarboxylation step. nih.gov

Ruthenium-Catalyzed Transformations (e.g., Chemoselective Condensation)

Ruthenium catalysts are known for their versatility in a range of organic transformations, including hydrogenation, metathesis, and C-H activation. For a molecule such as this compound, with its active methylene group, ruthenium-catalyzed condensation reactions are of particular interest. nih.gov The Knoevenagel condensation, a classic method for C-C bond formation, can be efficiently catalyzed by ruthenium complexes under mild and neutral conditions. psu.edupsu.edursc.org This reaction involves the condensation of an active methylene compound with a carbonyl compound. The acidic protons of the cyanomethyl group in this compound make it a suitable candidate for such reactions. For instance, in the presence of a ruthenium catalyst, it could react with various aldehydes and ketones to yield α,β-unsaturated products. This provides a direct route to more complex, functionalized derivatives.

| Catalyst System | Reactants | Product Type | Ref. |

| Ruthenium Complex | This compound, Aldehyde/Ketone | α,β-Unsaturated Nitrile | psu.edupsu.edu |

| Ruthenium Dihydride Complex | Nitrile, Secondary Alcohol | Imine | rsc.org |

Cobalt-Catalyzed Processes (e.g., α-Alkylation of Nitriles)

Cobalt catalysts, being more earth-abundant and less expensive than many precious metals, have gained significant attention for various organic transformations. One notable application is the α-alkylation of nitriles with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process is highly atom-economical, producing water as the only byproduct. The reaction is initiated by the cobalt-catalyzed dehydrogenation of an alcohol to the corresponding aldehyde. The active methylene group of a nitrile, such as the cyanomethyl group in this compound, can then undergo a condensation reaction with the in-situ generated aldehyde. The resulting α,β-unsaturated nitrile is subsequently hydrogenated by the cobalt hydride species, which was formed during the initial alcohol dehydrogenation, to yield the α-alkylated product. This methodology allows for the direct formation of a C-C bond at the benzylic position of this compound using a wide range of primary alcohols.

| Catalyst | Reactants | Product | Yield |

| Co-nanoparticles on N-doped carbon | Phenylacetonitrile, Benzyl (B1604629) alcohol | 2,3-Diphenylpropanenitrile | High |

| Molecular Cobalt Complex | Substituted Nitriles, Primary Alcohols | α-Alkylated Nitriles | Up to 95% |

Palladium-Catalyzed Reactions (e.g., Suzuki Coupling on related systems)

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the construction of C-C bonds through cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a prominent example. libretexts.org While the primary focus of this article is on this compound, it is important to consider the reactivity of the aromatic ring in palladium-catalyzed reactions. Although the methoxy-substituted benzonitrile (B105546) core is electron-rich, the cyano group itself can be utilized as a leaving group in nickel-catalyzed Suzuki-Miyaura couplings. acs.orgresearchgate.netresearchgate.net This decyanative cross-coupling allows for the transformation of an aryl nitrile into a biaryl structure. In such a reaction, this compound could potentially be coupled with an arylboronic acid or ester in the presence of a suitable nickel catalyst and ligand, leading to the formation of a biphenyl (B1667301) derivative. This approach highlights the potential for the cyano group to serve not only as a functional handle but also as a leaving group in strategic bond formations.

Furthermore, palladium complexes with N-heterocyclic carbene (NHC) ligands functionalized with nitrile groups have been developed and shown to exhibit high catalytic activity in Suzuki-Miyaura coupling reactions. rsc.org The presence of the nitrile functionality in the ligand framework can influence the stability and electronic properties of the palladium center, thereby enhancing its catalytic performance. rsc.org

| Catalyst System | Reactants | Product Type | Ref. |

| Ni(cod)2 / PCy3 | Aryl Nitrile, Arylboronic Ester | Biaryl | acs.orgresearchgate.net |

| (NHC)2PdBr2 / PEPPSI-type Pd complexes | Acyl Chloride, Arylboronic Acid | Benzophenone | rsc.org |

| Pd Nanoparticles on g-C3N4 | Aryl Halide, Arylboronic Acid | Biaryl | researchgate.net |

Biocatalysis and Enzymatic Transformations of this compound

The application of biocatalysis in organic synthesis offers a green and efficient alternative to traditional chemical methods. Enzymes, such as nitrile hydratase, provide high selectivity and operate under mild conditions, making them attractive for the transformation of nitrile-containing compounds like this compound.

Nitrile Hydratase (NHase) Activity and Substrate Profiling on Aromatic Nitriles

Nitrile hydratase (NHase, EC 4.2.1.84) is a metalloenzyme that catalyzes the hydration of a nitrile to its corresponding amide. nih.govfrontiersin.org These enzymes are primarily found in microorganisms, with species of Rhodococcus being particularly well-studied and industrially significant. nih.govcsir.co.za NHases are classified into two main types based on the metal ion in their active site: iron-type (Fe-NHase) and cobalt-type (Co-NHase). nih.gov

The substrate scope of nitrile hydratases is broad and includes a variety of aromatic nitriles. nih.govnih.gov Studies on the cobalt-containing NHase from Rhodococcus rhodochrous have demonstrated its activity on a wide array of over 60 aromatic nitrile compounds. nih.govnih.govresearchgate.net The enzyme's active site is accommodating to small aromatic nitriles, and nitrile conversion is influenced by several factors including steric hindrance near the cyano group and the electronic properties of substituents on the aromatic ring. nih.govresearchgate.net For instance, the presence of electron-donating groups, such as a methoxy (B1213986) group, on the aromatic ring can influence the rate of conversion. nih.govresearchgate.net

While direct studies on this compound are not extensively documented, the substrate profiling of known NHases on analogous aromatic nitriles allows for informed predictions. The enzyme from Rhodococcus rhodochrous ATCC BAA-870, for example, shows activity towards various substituted benzonitriles. nih.gov Given its structural features—an aromatic ring with a methoxy substituent and two nitrile groups—this compound is a plausible substrate for nitrile hydratase.

Table 1: Substrate Profiling of Cobalt Nitrile Hydratase from Rhodococcus rhodochrous on Various Aromatic Nitriles

| Substrate | Relative Activity (%) | Reference |

|---|---|---|

| Benzonitrile | 11 | nih.govresearchgate.net |

| 3-Cyanopyridine | 17 | nih.govresearchgate.net |

| 2,6-Difluorobenzonitrile | High | nih.gov |

| Indoleacetonitrile | High | nih.gov |

This table presents representative data on the relative activity of a cobalt-type nitrile hydratase towards different aromatic nitriles, illustrating the enzyme's broad substrate acceptance. The activity is relative to that of acetonitrile (B52724).

Regioselectivity and Chemoselectivity in Biocatalytic Processes

A significant advantage of using biocatalysts like nitrile hydratase is their ability to exhibit high regioselectivity, particularly in the hydration of dinitriles. nih.govmdpi.com This is a challenging transformation to achieve with high precision through traditional chemical methods. nih.gov NHase can selectively hydrate (B1144303) one of two nitrile groups in a molecule, a property that is highly valuable for the synthesis of complex chemical intermediates. nih.govcsir.co.za

In the case of this compound, which possesses two distinct nitrile groups—one directly attached to the aromatic ring and one on the methyl substituent—regioselective hydration is a key consideration. The selectivity of the enzyme would determine which nitrile group is preferentially converted to an amide. This selectivity can be influenced by factors such as steric accessibility and the electronic environment of each nitrile group. nih.govmdpi.com For example, in some dinitriles, the aliphatic nitrile is preferentially hydrated over the aromatic one due to steric effects. nih.govmdpi.com

The nitrile hydratase from Rhodococcus erythropolis CCM2595 has demonstrated high regioselectivity in the hydration of adiponitrile, an aliphatic dinitrile, yielding 5-cyanovaleramide with 95% selectivity. nih.gov This highlights the potential for achieving selective monohydration of dinitriles. While the specific regioselectivity for this compound would need to be determined experimentally, the existing literature strongly suggests that a biocatalytic approach could favor the formation of one of the two possible monoamide products.

Table 2: Examples of Regioselective Hydration of Dinitriles by Nitrile Hydratase

| Dinitrile Substrate | Primary Product | Selectivity (%) | Microorganism | Reference |

|---|---|---|---|---|

| Adiponitrile | 5-Cyanovaleramide | 95 | Rhodococcus erythropolis CCM2595 | nih.gov |

| 1,3-Dicyanobenzene | 3-Cyanobenzamide | High | Rhodococcus R312 | tandfonline.com |

This interactive table showcases the high regioselectivity achieved by nitrile hydratases in the transformation of various dinitriles.

Enzyme Kinetics and Reaction Mechanism of Nitrile Hydration

The catalytic mechanism of nitrile hydratase involves the binding of the nitrile substrate to the metal center (Fe³⁺ or Co³⁺) in the enzyme's active site. wikipedia.orgebi.ac.uk The hydration reaction proceeds through a nucleophilic attack of a water molecule on the carbon atom of the nitrile group. ebi.ac.uk The enzyme facilitates this reaction, leading to the formation of the corresponding amide, which is then released from the active site. ebi.ac.uk

The kinetics of nitrile hydratase reactions are influenced by various factors, including substrate concentration, pH, and temperature. mdpi.com The enzyme's activity typically follows Michaelis-Menten kinetics, where the reaction rate increases with substrate concentration until the enzyme becomes saturated. The pH is also a critical parameter, with most nitrile hydratases exhibiting optimal activity in the neutral to slightly alkaline range (pH 7-8). mdpi.com

For aromatic substrates, the electronic properties of the ring substituents can affect the electrophilicity of the nitrile carbon, thereby influencing the rate of the enzymatic reaction. nih.gov Electron-donating groups, like the methoxy group in this compound, can modulate the electron density of the aromatic ring and potentially affect the binding and conversion rates. nih.govnih.gov Understanding the enzyme kinetics is crucial for optimizing reaction conditions to achieve high conversion and selectivity in the biocatalytic production of amides from nitriles. tandfonline.com

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR or ¹³C NMR data for 2-(Cyanomethyl)-4-methoxybenzonitrile could be located. Therefore, an interpretation of its NMR spectra or a discussion on the application of two-dimensional NMR techniques for its structural elucidation cannot be provided.

Mass Spectrometry (MS) Applications

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound is not available. This prevents any detailed analysis of its fragmentation patterns or confirmation of its elemental composition.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. As a result, information regarding its solid-state structure, including bond lengths, bond angles, and crystal packing, remains undetermined.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing its vibrational modes. For this compound, the spectra are expected to exhibit characteristic bands corresponding to its two distinct nitrile groups, the substituted benzene (B151609) ring, the methoxy (B1213986) group, and the methylene (B1212753) bridge.

Key Vibrational Regions and Predicted Assignments:

C≡N Stretching Region (2200-2300 cm⁻¹): A key feature of this molecule is the presence of two nitrile (-C≡N) groups in different chemical environments.

The aromatic nitrile group, directly attached to the benzene ring at position 1, is part of a conjugated system. This conjugation slightly weakens the C≡N triple bond, lowering its vibrational frequency. Its stretching vibration is predicted to appear in the 2220-2240 cm⁻¹ range, typically with strong intensity in both IR and Raman spectra. ijtsrd.com

The aliphatic nitrile of the cyanomethyl group (-CH₂CN) is insulated from the aromatic ring by the methylene (-CH₂-) group. Lacking conjugation, this C≡N bond is stronger, and its stretching frequency is expected at a higher wavenumber, typically in the 2240-2260 cm⁻¹ range. researchgate.net The intensity of this peak is generally strong in the IR spectrum.

C-H Stretching Region (2800-3100 cm⁻¹):

Aromatic C-H Stretches: The C-H bonds on the benzene ring are expected to produce weak to medium absorption bands at wavenumbers just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org

Aliphatic C-H Stretches: The methylene (-CH₂-) and methoxy (-OCH₃) groups will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. These typically appear in the 2850-2960 cm⁻¹ range. nih.gov

Aromatic C=C Stretching Region (1450-1610 cm⁻¹): The stretching vibrations within the benzene ring typically produce a series of sharp bands of variable intensity in this region. For substituted benzenes, prominent peaks are commonly observed near 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org

C-O Stretching Region (1000-1300 cm⁻¹): The methoxy group is expected to show a strong C-O stretching band. For aryl ethers, this typically appears as a strong, distinct band around 1250 cm⁻¹ (asymmetric stretch) and a weaker band near 1040 cm⁻¹ (symmetric stretch).

C-H Out-of-Plane (OOP) Bending Region (650-900 cm⁻¹): The pattern of strong absorption bands in this region is highly diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.com The molecule this compound has a 1,2,4-trisubstituted pattern. This substitution pattern typically gives rise to a characteristic strong absorption band in the 800-860 cm⁻¹ range. thieme-connect.de

The following table summarizes the predicted key vibrational frequencies and their assignments for this compound.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| ~3050 | C-H Stretch | Aromatic (Ar-H) | Weak to Medium | Medium |

| ~2960, ~2870 | C-H Asymmetric & Symmetric Stretch | Aliphatic (-CH₂-) | Medium | Medium |

| ~2940, ~2840 | C-H Asymmetric & Symmetric Stretch | Methoxy (-OCH₃) | Medium | Medium |

| ~2250 | C≡N Stretch | Aliphatic (-CH₂CN) | Strong | Strong |

| ~2230 | C≡N Stretch | Aromatic (Ar-CN) | Strong | Very Strong |

| ~1605, ~1500 | C=C In-Ring Stretch | Aromatic Ring | Medium to Strong | Medium to Strong |

| ~1460 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium | Weak |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether | Strong | Medium |

| ~1040 | C-O-C Symmetric Stretch | Aryl Ether | Medium | Weak |

| ~830 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong | Weak |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The primary chromophore in this compound is the polysubstituted benzene ring.

The UV spectrum of benzene itself shows a primary absorption band (π → π*) around 204 nm and a weaker, secondary "benzenoid" band with fine structure around 256 nm. up.ac.za The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the ring. up.ac.za

Substituent Effects:

Methoxy Group (-OCH₃): This is a powerful auxochrome, an electron-donating group with lone pairs on the oxygen atom that can be delocalized into the aromatic π-system. This delocalization raises the energy of the highest occupied molecular orbital (HOMO), reduces the HOMO-LUMO energy gap, and causes a significant bathochromic shift (shift to longer wavelengths) of the absorption bands. up.ac.za

Cyano Group (-CN): This is an electron-withdrawing group that extends the conjugation of the π-system. It also causes a bathochromic shift.

Cyanomethyl Group (-CH₂CN): This group is primarily electron-withdrawing due to the electronegativity of the nitrile. However, because it is separated from the ring by a methylene group, its electronic effect on the aromatic chromophore is inductive rather than resonance-based, and thus weaker than the directly attached cyano group.

Predicted Absorption Spectrum: The combined electronic effects of a strong electron-donating group (methoxy) and two electron-withdrawing groups (cyano and cyanomethyl) are expected to cause a substantial bathochromic shift compared to benzene. The spectrum of 4-methoxybenzonitrile, for instance, shows a primary band shifted to around 245 nm. nist.gov With the addition of the electron-withdrawing cyanomethyl group at an ortho position to the primary nitrile, a further shift is anticipated.

The predicted UV-Visible spectral data are summarized below.

| Predicted λmax (nm) | Electronic Transition | Chromophore | Notes |

| ~210-220 | π → π | Substituted Benzene | Expected primary absorption band, shifted from the 204 nm band of benzene. |

| ~260-280 | π → π | Substituted Benzene | Expected secondary absorption band, shifted from the 256 nm band of benzene. The fine vibrational structure may be lost due to substitution and solvent effects. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 2-(Cyanomethyl)-4-methoxybenzonitrile, these calculations could provide a wealth of information.

Electronic Structure Analysis and Bonding Characteristics

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions. Key parameters that would be calculated include molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), which are fundamental in predicting chemical reactivity. The bonding characteristics, such as bond lengths, bond angles, and dihedral angles, would define the molecule's three-dimensional shape and stability.

Transition State Modeling and Activation Energy Calculations

For any proposed reaction mechanism, the identification and characterization of the transition state are paramount. Transition state modeling allows for the calculation of the activation energy, which is the energy barrier that must be overcome for a reaction to occur. This information is critical for predicting reaction rates and understanding the factors that influence them.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of this compound. By simulating the molecule's behavior in different environments (e.g., in a solvent or at a particular temperature), researchers can identify the most stable conformations and understand the dynamics of conformational changes. This is particularly important for understanding how the molecule might interact with biological targets or other molecules.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models can predict where and how a molecule is likely to react. For this compound, with its multiple functional groups (two nitrile groups and a methoxy (B1213986) group attached to a benzene (B151609) ring), predicting the regioselectivity (which site reacts) and stereoselectivity (the spatial orientation of the reaction) is crucial. Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions or local softness, can pinpoint the most reactive sites for electrophilic or nucleophilic attack.

Ligand Design Principles Informed by Theoretical Models

If this compound were to be considered as a scaffold for ligand design in drug discovery, theoretical models would be indispensable. By understanding its electronic and structural properties, medicinal chemists could rationally modify the molecule to enhance its binding affinity and selectivity for a specific biological target. Computational techniques such as docking and free energy calculations can predict how well a designed ligand will bind to a protein, guiding the synthesis of new and more potent therapeutic agents.

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as Key Building Blocks and Intermediates in Organic Synthesis

The cyanomethyl group, particularly when attached to an aromatic scaffold, is a versatile functional handle in organic synthesis, serving as a linchpin for the construction of more complex molecular architectures. Compounds such as 2-(Cyanomethyl)-4-methoxybenzonitrile are valuable intermediates due to the dual reactivity of the nitrile and the cyanomethyl functionalities, as well as the substitution pattern on the benzene (B151609) ring. encyclopedia.puborganic-chemistry.org The presence of the methoxy (B1213986) group and the ortho-disposed cyanomethyl and cyano groups allows for a range of synthetic transformations, making it a key building block for various target molecules.

The utility of the cyanomethyl group is well-documented in the synthesis of pharmaceutical agents and other biologically active compounds. encyclopedia.pub For instance, a closely related derivative, 2-cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate, is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. googleapis.com This highlights the importance of the 4-cyano-2-methoxybenzylidene moiety, a structure directly accessible from this compound, in the preparation of complex pharmaceuticals. The cyanomethyl group can be readily transformed into other functional groups, providing a strategic entry point for molecular elaboration. magtech.com.cn

The following table summarizes the key reactive sites of this compound and their potential for synthetic transformations, underscoring its role as a versatile building block.

| Reactive Site | Potential Synthetic Transformations | Significance in Synthesis |

|---|---|---|

| Cyanomethyl Group (-CH₂CN) | Hydrolysis to carboxylic acid, reduction to amine, conversion to amides, aldehydes, and ketones. | Introduces a two-carbon chain with a versatile functional group for further elaboration. |

| Benzonitrile (B105546) Moiety (Aryl-CN) | Hydrolysis to carboxylic acid, reduction to benzylamine, participation in cycloaddition reactions. | Provides a stable aromatic core and a convertible functional group. |

| Aromatic Ring | Electrophilic aromatic substitution (influenced by existing substituents), C-H functionalization. | Allows for the introduction of additional substituents to modify the properties of the final molecule. |

Precursor to Diverse Functional Groups (e.g., Amides, Carboxylic Acids, Amines, Ketones, Imines, Aldehydes)

The nitrile functionality is a cornerstone in organic synthesis due to its ability to be converted into a wide array of other functional groups. Both the cyanomethyl and the benzonitrile groups in this compound can undergo these transformations, offering multiple pathways for synthetic diversification.

Amides and Carboxylic Acids: The hydrolysis of nitriles is a fundamental transformation that can be achieved under either acidic or basic conditions to yield carboxylic acids. nih.gov Milder, enzyme-catalyzed hydrolysis using nitrilases has also been developed. nih.gov Consequently, this compound can be hydrolyzed to produce the corresponding dicarboxylic acid, 2-(carboxymethyl)-4-methoxybenzoic acid. Partial hydrolysis can lead to the formation of amides.

Amines: The reduction of nitriles provides a direct route to primary amines. Various reducing agents can be employed for this purpose. The reduction of both nitrile groups in this compound would yield the corresponding diamine, 2-(2-aminoethyl)-4-methoxybenzylamine.

Ketones and Imines: The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, followed by hydrolysis, is a classic method for the synthesis of ketones. libretexts.orgnih.gov This allows for the introduction of a new carbon-carbon bond. Imines can be synthesized through various methods, including the reaction of primary amines with carbonyl compounds, which can be derived from the nitrile functionality.

Aldehydes: The synthesis of ortho-cyanomethyl-substituted aromatic aldehydes has been reported through a encyclopedia.pubmagtech.com.cn sigmatropic rearrangement of ammonium (B1175870) benzylides, followed by the unmasking of the carbonyl group. capes.gov.br This demonstrates a pathway to convert a cyanomethylarene into an aromatic aldehyde.

The following table details the transformation of the nitrile groups in this compound to various functional groups.

| Target Functional Group | General Reaction Type | Potential Product from this compound |

|---|---|---|

| Amide | Partial Hydrolysis | 2-(Acetamido)-4-methoxybenzamide or 2-(Cyanomethyl)-4-methoxybenzamide |

| Carboxylic Acid | Full Hydrolysis | 2-(Carboxymethyl)-4-methoxybenzoic acid |

| Amine | Reduction | 2-(2-Aminoethyl)-4-methoxybenzylamine |

| Ketone | Reaction with Organometallic Reagents | Various ketones depending on the organometallic reagent used. |

| Imine | Condensation of derived amine and carbonyl | Various imines depending on the reaction partners. |

| Aldehyde | Rearrangement and Hydrolysis | 2-(Cyanomethyl)-4-methoxybenzaldehyde |

Directing Group in C-H Bond Functionalization Reactions

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. researchgate.net The nitrile group has emerged as an effective directing group in transition metal-catalyzed C-H activation. nih.govumich.edu The linear geometry of the nitrile group and its ability to coordinate to a metal center can facilitate the activation of specific C-H bonds, often with high regioselectivity.

In the context of this compound, both the benzonitrile and the cyanomethyl groups can potentially act as directing groups. The nitrile group on the aromatic ring can direct ortho-C-H functionalization. More interestingly, nitrile-based directing groups have been developed for meta-selective C-H functionalization. nih.gov This is achieved by designing a template that positions the catalytic metal at a distance from the nitrile, favoring the activation of a meta-C-H bond. While specific examples utilizing this compound as a directing group are not extensively reported, the underlying principles suggest its potential in this area. The presence of two nitrile groups could lead to complex directing effects or the potential for selective functionalization based on the reaction conditions.

The following table outlines the potential of the nitrile groups in this compound to direct C-H functionalization reactions.

| Directing Group | Potential Site of C-H Functionalization | Type of C-H Functionalization |

|---|---|---|

| Benzonitrile (-CN) | Ortho-position to the nitrile group | Arylation, alkylation, etc. |

| Cyanomethyl (-CH₂CN) | Ortho-position to the cyanomethyl group | Arylation, alkylation, etc. |

| Nitrile (with a template) | Meta-position to the nitrile group | Meta-selective C-H functionalization |

Applications in the Synthesis of Carbocyclic and Heterocyclic Compounds

The cyanomethyl group is a valuable precursor for the construction of both carbocyclic and heterocyclic ring systems. Cyanomethylation reactions, which introduce a -CH₂CN group onto a molecule, are widely used in the synthesis of complex structures. encyclopedia.puborganic-chemistry.org

In the synthesis of carbocyclic compounds, palladium-catalyzed reactions of alkyl nitriles with aryl or alkenyl triflates bearing tethered allyl groups have been shown to provide access to 2-cyanomethyl indanes. nih.gov This methodology offers a route to construct five-membered carbocyclic rings fused to an aromatic system, a common motif in bioactive molecules.

The synthesis of nitrogen-containing heterocyclic compounds is a particularly prominent application of cyanomethylated precursors. beilstein-journals.orgbeilstein-journals.orgnih.govlongdom.org Visible light-mediated photocatalytic cyanomethylarylation of alkenes with acetonitrile (B52724) has been established as a method for constructing a variety of nitrogenous heterocycles, including indolines, oxindoles, and isoquinolinones. beilstein-journals.orgbeilstein-journals.orgnih.gov These reactions often proceed through a radical mechanism where a cyanomethyl radical adds to an alkene, followed by an intramolecular cyclization. Given that this compound possesses a reactive cyanomethyl group, it could potentially serve as a precursor in similar cyclization strategies to afford complex heterocyclic scaffolds.

The following table provides examples of carbocyclic and heterocyclic systems that can be synthesized using cyanomethyl precursors.

| Ring System | General Synthetic Approach | Potential Application of this compound |

|---|---|---|

| Indanes | Palladium-catalyzed coupling of alkyl nitriles with aryl triflates. nih.gov | As a cyanomethyl source in the synthesis of substituted indanes. |

| Indolines | Photocatalytic cyanomethylarylation of N-arylallylamines. beilstein-journals.orgbeilstein-journals.orgnih.gov | As a potential precursor for the synthesis of complex indolines. |

| Oxindoles | Photocatalytic cyanomethylarylation of N-aryl acrylamides. beilstein-journals.orgbeilstein-journals.orgnih.gov | Could be utilized in the synthesis of functionalized oxindoles. |

| Isoquinolinones | Photocatalytic cyanomethylarylation of N-benzoylallylamines. beilstein-journals.orgbeilstein-journals.orgnih.gov | A potential building block for the synthesis of isoquinolinone derivatives. |

Utilization in Analytical Method Development and Validation

In the development and validation of analytical methods, particularly in the pharmaceutical industry, well-characterized reference standards are essential for the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities. Intermediates in a synthetic pathway are often potential process-related impurities in the final drug substance. Therefore, a compound like this compound could serve as a valuable reference standard in the development of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for the analysis of pharmaceuticals where it is a known intermediate.

While specific instances of this compound being used in analytical method development are not prominently documented in the literature, its structural features suggest its suitability for such applications. Its UV-active aromatic ring would allow for detection by UV-Vis spectroscopy, a common detection method in HPLC. The development of a validated analytical method for a pharmaceutical product would require the synthesis and purification of potential impurities, including key intermediates like this compound, to demonstrate the specificity and accuracy of the method.

The potential roles of this compound in analytical chemistry are summarized in the table below.

| Analytical Application | Purpose | Relevant Analytical Techniques |

|---|---|---|

| Reference Standard | For the identification and quantification of this compound as a potential impurity in a final drug product. | HPLC, Gas Chromatography (GC), Mass Spectrometry (MS) |

| Method Development | To develop and validate analytical methods for monitoring the progress of a chemical reaction where it is an intermediate. | HPLC, Thin Layer Chromatography (TLC) |

| Forced Degradation Studies | To identify potential degradation products of a drug substance that might be structurally related to this intermediate. | HPLC-MS, GC-MS |

Derivatization Strategies and Analogue Synthesis

Chemical Modifications at the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is a key functional handle for derivatization due to the presence of an active methylene (B1212753) group and a reactive nitrile moiety.

The methylene protons adjacent to the electron-withdrawing cyano group are acidic, facilitating deprotonation to form a carbanion. This nucleophilic carbanion can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can undergo Knoevenagel condensation with aldehydes and ketones to yield α,β-unsaturated nitriles. Furthermore, alkylation reactions with alkyl halides can introduce diverse substituents at the α-position.

The nitrile group itself is susceptible to a range of transformations. researchgate.net Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (2-(carboxymethyl)-4-methoxybenzoic acid) or an amide (2-(acetamido)-4-methoxybenzonitrile), respectively. researchgate.net Reduction of the nitrile group, for example with lithium aluminum hydride, yields the corresponding primary amine (2-(2-aminoethyl)-4-methoxybenzonitrile).

Table 1: Representative Chemical Modifications at the Cyanomethyl Group

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., piperidine) | α,β-Unsaturated Nitrile |

| Alkylation | Alkyl Halide, Strong Base (e.g., NaH, LDA) | α-Substituted Cyanomethyl |

| Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid |

| Hydrolysis (Basic) | NaOH/H₂O, Heat | Carboxamide |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

Chemical Modifications at the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is another site for modification, primarily through ether cleavage reactions to unmask a phenolic hydroxyl group. wikipedia.orglibretexts.orgmasterorganicchemistry.com This transformation is significant as it can dramatically alter the electronic and biological properties of the molecule.

Demethylation can be achieved using various reagents. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond, although these conditions can be harsh. libretexts.org Lewis acids, for instance, boron tribromide (BBr₃), are also effective for ether cleavage under milder conditions. Additionally, certain nucleophilic reagents can be employed for demethylation. google.com The resulting 2-(cyanomethyl)-4-hydroxybenzonitrile can then serve as a precursor for further derivatization at the phenolic hydroxyl group, such as through etherification or esterification.

Table 2: Selected Reagents for Demethylation of the Methoxy Group

| Reagent | General Conditions |

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), low temperature |

| Hydrobromic Acid (HBr) | Acetic acid or aqueous solution, reflux |

| Lithium Chloride (LiCl) | High-boiling solvent (e.g., N-methylpyrrolidone), high temperature google.com |

| Sodium Cyanide (NaCN) | Reflux in N-methylpyrrolidone google.com |

Exploration of Substituent Effects on the Aromatic Ring

The introduction of additional substituents onto the aromatic ring is a powerful strategy to modulate the properties of 2-(cyanomethyl)-4-methoxybenzonitrile. The position of substitution is governed by the directing effects of the existing methoxy and cyanomethyl groups. pressbooks.pubminia.edu.eglibretexts.orglumenlearning.comucsb.eduwikipedia.orglkouniv.ac.inmsu.edu

The methoxy group is an activating group and an ortho, para-director for electrophilic aromatic substitution due to its electron-donating resonance effect. pressbooks.publibretexts.org Conversely, the cyanomethyl group, while having an electron-withdrawing cyano moiety, is generally considered to have a weaker directing effect. The nitrile group itself is a deactivating, meta-directing group. pressbooks.pub The interplay of these two substituents dictates the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation. Given the stronger activating and directing effect of the methoxy group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it.

For example, nitration would likely yield 2-(cyanomethyl)-4-methoxy-3-nitrobenzonitrile and 2-(cyanomethyl)-4-methoxy-5-nitrobenzonitrile. The precise ratio of these isomers would depend on the specific reaction conditions.

Synthesis of Related Isomers and Homologs

The synthesis of isomers and homologs of this compound provides valuable structure-activity relationship (SAR) insights. Key examples include 2-(cyanomethyl)benzimidazole (B160407) and 4-methoxybenzonitrile.

2-(Cyanomethyl)benzimidazole: This related heterocyclic compound can be synthesized through the condensation of o-phenylenediamine (B120857) with a cyanoacetic acid derivative. chemicalbook.com For instance, the reaction of o-phenylenediamine with ethyl cyanoacetate (B8463686) at elevated temperatures yields 2-(cyanomethyl)benzimidazole. chemicalbook.comgoogle.comgoogle.com This scaffold is of significant interest in medicinal chemistry.

4-Methoxybenzonitrile: This isomer can be prepared through several synthetic routes. One common method is the 'one-pot' synthesis from 4-methoxybenzaldehyde, which involves oximation followed by dehydration. google.com Another approach is the nucleophilic substitution of a halogenated precursor, such as 4-bromobenzonitrile, with a methoxide (B1231860) source.

The synthesis of these and other related structures allows for the exploration of the importance of the relative positions of the functional groups and the nature of the aromatic core.

Incorporation into Advanced Ligand Systems

The nitrile functionality of this compound and its derivatives allows for their use as ligands in coordination chemistry. wikipedia.orgunibo.it The nitrogen atom of the cyano group possesses a lone pair of electrons that can coordinate to transition metal centers.

Benzonitrile (B105546) and its derivatives are known to form stable complexes with a variety of metals, acting as monodentate ligands. wikipedia.orgunibo.it The electronic properties of the benzonitrile ligand can be tuned by the substituents on the aromatic ring. The electron-donating methoxy group in this compound would increase the electron density on the nitrile nitrogen, potentially enhancing its coordinating ability.

These benzonitrile-containing ligands can be readily displaced by stronger ligands, making them useful as intermediates in the synthesis of more complex coordination compounds. wikipedia.org The incorporation of this scaffold into larger, multidentate ligand frameworks can lead to the development of novel catalysts, sensors, and materials with tailored electronic and photophysical properties.

Q & A

Q. Optimization Tips :

- Vary temperature (80–120°C) and solvent polarity (DMF vs. THF) to improve yield.

- Use microwave-assisted synthesis to reduce reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.